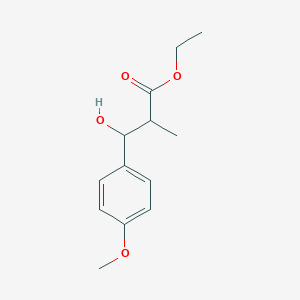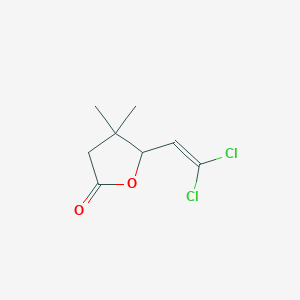
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone
概要
説明
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is a chemical compound with the molecular formula C14H20O It is a derivative of tetrahydronaphthalene, characterized by the presence of an acetyl group at the second position and two methyl groups at the eighth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone typically involves the acetylation of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: 2-Carboxy-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Reduction: 2-(Hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its role in various chemical processes.
類似化合物との比較
- 2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Comparison: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h6-7,9H,4-5,8H2,1-3H3 |
InChIキー |
YXIIZVXPGZQGQP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(CCCC2(C)C)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Bromophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8622575.png)


![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)
![4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622598.png)
![1-Methyl-2-(propane-1-sulfinyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8622612.png)


![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B8622630.png)


